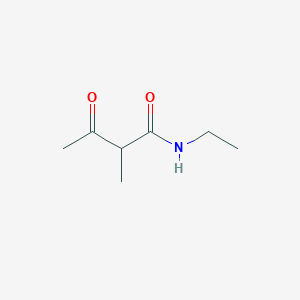
N-Ethyl-2-methyl-3-oxobutanamide
Description
N-Ethyl-2-methyl-3-oxobutanamide is a β-ketoamide derivative characterized by a 3-oxobutanamide backbone substituted with an ethyl group on the amide nitrogen and a methyl group at the α-carbon.
Properties
CAS No. |
139192-43-1 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-ethyl-2-methyl-3-oxobutanamide |
InChI |
InChI=1S/C7H13NO2/c1-4-8-7(10)5(2)6(3)9/h5H,4H2,1-3H3,(H,8,10) |
InChI Key |
VWAZBWBFYOAMHH-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C(C)C(=O)C |
Canonical SMILES |
CCNC(=O)C(C)C(=O)C |
Synonyms |
Butanamide, N-ethyl-2-methyl-3-oxo- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key differences between N-Ethyl-2-methyl-3-oxobutanamide and related β-ketoamide derivatives:
Key Observations:
- Substituent Effects : The ethyl and methyl groups in the target compound enhance lipophilicity compared to aromatic analogs like N-(2-methylphenyl)-3-oxobutanamide, likely improving membrane permeability in biological systems. Chlorinated derivatives (e.g., 2-Chloro-N,N-dimethyl-3-oxobutanamide) exhibit higher electrophilicity due to the electron-withdrawing Cl substituent, making them reactive in nucleophilic substitutions .
- Thermal Stability : Compounds with aromatic or sulfonamide groups (e.g., compound 12 in ) show higher melting points (163–212°C) due to increased intermolecular interactions, whereas aliphatic analogs (e.g., N-(1,4-dimethylpentyl)acetoacetamide) are typically oils or low-melting solids .
Challenges and Limitations
- Low Yields : The target compound’s synthesis suffers from low yields (11%), possibly due to side reactions under microwave conditions .
- Solubility Issues : Aliphatic β-ketoamides (e.g., N-(1,4-dimethylpentyl)acetoacetamide) may exhibit poor aqueous solubility, limiting their application in biological assays .
Preparation Methods
Synthesis of 2-Methyl-3-oxobutanoyl Chloride
2-Methyl-3-oxobutanoic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl) or oxalyl chloride ((COCl)). The reaction proceeds via nucleophilic substitution, where the chloride ion displaces the hydroxyl group of the carboxylic acid. For example, refluxing 2-methyl-3-oxobutanoic acid with excess SOCl in anhydrous dichloromethane generates the acyl chloride in near-quantitative yield.
Reaction with Ethylamine
The acyl chloride is then reacted with ethylamine in a deprotonating solvent such as tetrahydrofuran (THF) or dichloromethane. Triethylamine (EtN) is often added to scavenge HCl, preventing protonation of the amine and ensuring efficient nucleophilic attack. The reaction is typically conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.
Workup and Purification
The crude product is isolated via solvent evaporation, followed by recrystallization from ethanol or ethyl acetate. Yields for this method range between 65–75%, contingent on the purity of the starting acid and strict anhydrous conditions. Challenges include the hygroscopic nature of the acyl chloride and the need for rigorous exclusion of moisture.
Nucleophilic Acyl Substitution of Ethyl Acetoacetate with Ethylamine
Ethyl acetoacetate, a β-ketoester, serves as a versatile precursor for amides via aminolysis. This method leverages the reactivity of the ester carbonyl group toward nucleophilic attack by amines.
Reaction Mechanism
Ethylamine reacts with ethyl acetoacetate in a two-step process: (1) nucleophilic substitution at the ester carbonyl, forming a tetrahedral intermediate, and (2) elimination of ethanol to yield the amide. The reaction is thermally promoted, often requiring reflux in a high-boiling solvent like toluene or xylene.
Optimization of Conditions
In a representative procedure, ethyl acetoacetate (13.0 g, 0.1 mol) and ethylamine (9.0 g, 0.2 mol) are fused at 130°C for 2–3 hours under inert atmosphere. The reaction mixture is cooled, triturated with petroleum ether, and crystallized from ethanol to afford this compound in 60–70% yield. Prolonged heating beyond 5 hours risks decomposition of the β-ketoamide moiety.
Side Reactions and Mitigation
Competitive enamine formation is minimized by using excess ethylamine and avoiding protic solvents. Infrared (IR) spectroscopy confirms successful amidation through the disappearance of the ester C=O stretch (~1740 cm) and the emergence of amide I (~1660 cm) and II (~1550 cm) bands.
Reaction of Diketene with Ethylamine
Diketene, a dimer of ketene, undergoes [2+2] cycloaddition with amines to form β-ketoamides. This one-pot method is highly efficient for synthesizing this compound.
Mechanistic Pathway
Diketene reacts with ethylamine via nucleophilic attack at the electrophilic carbonyl carbon, followed by ring-opening and tautomerization to the enol form. The final product stabilizes as the β-ketoamide.
Experimental Protocol
A chilled solution of ethylamine in dry dichloromethane is treated with diketene (1.1 equiv) at 0°C. The mixture is stirred for 4–6 hours, allowing gradual warming to room temperature. After quenching with aqueous HCl, the organic layer is separated, dried over MgSO, and concentrated to yield the crude amide. Purification via flash chromatography (silica gel, ethyl acetate/hexanes) affords the product in 80–90% yield.
Comparative Analysis of Synthesis Methods
The table below summarizes the critical parameters of each method:
Key Findings:
-
The diketene route offers the highest yield and purity, making it ideal for large-scale production.
-
Ethyl acetoacetate aminolysis is advantageous for laboratories lacking specialized reagents but requires stringent temperature control.
-
Acylation is limited by the availability of 2-methyl-3-oxobutanoyl chloride, though it provides moderate yields under mild conditions.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
-
Strong absorption bands at 1660 cm (amide I), 1550 cm (amide II), and 1715 cm (keto C=O).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


